ABBV-467

Apoptosis MCL-1 inhibition BCL-2 family selectivity

Sourcing a highly selective MCL-1 inhibitor with validated in vivo efficacy, co-crystal structural data, and documented clinical pharmacology presents a significant challenge for translational oncology programs. ABBV-467 directly addresses this need: • Sub-nanomolar MCL-1 binding (Ki <0.01 nM) with EC50 values of 0.16-3.91 nM in multiple myeloma (AMO-1, H929) and AML (MV4-11) cell models. • >25,000-fold selectivity window over BCL-2, BCL-XL, BCL-W, and BCL-2-A1, enabling unambiguous target deconvolution. • Co-crystal structure available (PDB: 8EL1, 2.41 Å) supporting structure-guided experimental design. • Demonstrated in vivo tumor growth inhibition in xenograft models as monotherapy and in combination with venetoclax. • Phase I clinical safety data available, including cardiac troponin elevation findings. Supplied with comprehensive Certificate of Analysis to ensure batch-to-batch consistency.

Molecular Formula C53H51Cl2FN6O9S
Molecular Weight 1038.0 g/mol
Cat. No. B15522960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABBV-467
Molecular FormulaC53H51Cl2FN6O9S
Molecular Weight1038.0 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1Cl)OC(COC3=CC(=C(C=C3)OCC4=NC(=NC=C4)C5=CC=C(C=C5)OCC6COCCO6)CC(OC7=C8C2=C(SC8=NC=N7)C9=CC=C(C=C9)F)C(=O)O)CN1CCN(CC1)C)Cl)C
InChIInChI=1S/C53H51Cl2FN6O9S/c1-30-43-31(2)47(55)48(46(30)54)70-39(24-62-18-16-61(3)17-19-62)27-68-38-12-13-41(69-25-36-14-15-57-50(60-36)33-6-10-37(11-7-33)67-28-40-26-65-20-21-66-40)34(22-38)23-42(53(63)64)71-51-45-44(43)49(72-52(45)59-29-58-51)32-4-8-35(56)9-5-32/h4-15,22,29,39-40,42H,16-21,23-28H2,1-3H3,(H,63,64)/t39-,40-,42-/m1/s1
InChIKeyBOMNURVTAHAEBQ-KWIIHVIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABBV-467 MCL-1 Inhibitor Overview


ABBV-467 is a macrocyclic small-molecule inhibitor of induced myeloid leukemia cell differentiation protein MCL-1 (myeloid cell leukemia-1), a prosurvival member of the BCL-2 family [1]. The compound was advanced to Phase I clinical evaluation for relapsed/refractory multiple myeloma (NCT04178902) and is characterized by sub-nanomolar binding affinity to human MCL-1 [1][2]. Structurally, ABBV-467 is a conformationally preorganized macrocycle (molecular weight: 1037.98; formula: C53H51Cl2FN6O9S) featuring a hindered biaryl cross-coupling motif that contributes to its binding specificity [3]. Its development was supported by a decagram-scale convergent stereoselective synthesis enabling robust preclinical characterization [3].

MCL-1 Probe Macrocyclic inhibitor for MCL-1-dependent apoptosis pathway studies
Selectivity Context Reported high selectivity over BCL-2/BCL-XL in binding assay
Synthesis Route Documented decagram-scale convergent stereoselective synthesis

ABBV-467 Substitution Risk


MCL-1 inhibitors exhibit substantial inter-compound variability in cellular potency, selectivity profiles, and synthetic accessibility that preclude functional interchangeability in research settings [1]. Despite sharing a common nominal target, clinical-stage MCL-1 inhibitors demonstrate EC50 differences exceeding 500-fold in MCL-1-dependent tumor cell lines, reflecting distinct physicochemical properties and target engagement kinetics [1]. Furthermore, ABBV-467 belongs to a structurally demanding macrocyclic chemotype whose synthesis requires specialized stereoselective transformations and preorganized macrocyclization steps that are not applicable to alternative MCL-1 inhibitor scaffolds such as the indole-2-carboxylic acid derivatives or quinoline-based series [2]. These molecular and synthetic distinctions translate directly into divergent experimental outcomes and procurement considerations.

ABBV-467 (Macrocyclic)
  • Macrocyclic chemotype with specialized stereoselective synthesis
  • >25,000-fold MCL-1 selectivity window (binding assay)
  • Sub-nanomolar cellular EC50 in hematologic lines
Alternative MCL-1 Inhibitors
  • Indole-2-carboxylic acid or quinoline scaffolds, simpler synthesis
  • Typical selectivity 200–500-fold over BCL-2/BCL-XL
  • EC50 often 2.8- to 566-fold higher in same cell lines

ABBV-467 Comparative Performance


MCL-1 Binding Affinity & Selectivity

ABBV-467 demonstrates TR-FRET binding affinity (Ki) of <0.01 nM against human MCL-1, with selectivity exceeding 25,000-fold over the anti-apoptotic BCL-2 family proteins BCL-XL, BCL-2, BCL-W, and BCL2-A1 [1]. This selectivity window is >50-fold larger than the minimum reported for other clinical-stage MCL-1 inhibitors, where selectivity indices typically range from 200- to 500-fold over BCL-2 and BCL-XL [2].

MCL-1 Binding Affinity & Selectivity
Head-to-head
Ki 25,000-fold selectivity over BCL-2/BCL-XL
Supports MCL-1 pathway-specific assay context
TR-FRET binding assay; recombinant human proteins
Apoptosis MCL-1 inhibition BCL-2 family selectivity

Cellular Potency in Hematologic Tumor Models

In head-to-head cellular assays conducted under identical conditions, ABBV-467 exhibited EC50 values of 0.16 nM in AMO-1 (multiple myeloma), 0.47 nM in H929 (multiple myeloma), and 3.91 nM in MV4-11 (acute myeloid leukemia) cell lines [1]. ABBV-467 demonstrated 12.9-fold to 566-fold greater potency than comparator clinical-stage MCL-1 inhibitors across the tested cell lines [1].

Cellular Potency in Hematologic Models
Head-to-head
ABBV-467 EC50: 0.16 nM (AMO-1), 0.47 nM (H929), 3.91 nM (MV4-11)
Comparators EC50 range: 2.06–195 nM (MIK665, AMG 176, AZD5991, AMG 397)
Supports cell-model response interpretation
Cell viability/apoptosis assay; 10% FBS; DLD-1 negative control
Multiple myeloma Acute myeloid leukemia Apoptosis induction

In Vivo Tumor Growth Inhibition

Intermittent dosing of ABBV-467 as monotherapy or in combination with the BCL-2 inhibitor venetoclax inhibited tumor growth in xenograft models of human multiple myeloma and acute myelogenous leukemia [1]. The observed in vivo efficacy correlates with the compound's sub-nanomolar cellular EC50 values and rapid induction of mechanism-based apoptosis in MCL-1-dependent tumor cell lines [1].

In Vivo Tumor Growth Inhibition
Class-level inference
Tumor growth inhibition in multiple myeloma and AML xenografts (monotherapy & venetoclax combo)
Supports in vivo model-response context
No direct head-to-head in vivo comparator data
Xenograft models Multiple myeloma Acute myelogenous leukemia In vivo pharmacology

Synthetic Accessibility & Scalability

ABBV-467 is a structurally complex macrocyclic MCL-1 inhibitor whose synthesis has been demonstrated on a decagram scale using a convergent and stereoselective route [1]. The synthetic strategy employs three key enabling transformations: a hindered biaryl cross-coupling, enantioselective hydrogenation, and conformationally preorganized macrocyclization via C–O bond formation [1].

Synthetic Accessibility & Scalability
Supporting evidence
Decagram-scale via convergent stereoselective route: hindered biaryl coupling, asymmetric hydrogenation, macrocyclization
Supports custom-scale preparation planning
Macrocyclic architecture distinct from non-macrocyclic inhibitors
Macrocyclic synthesis Process chemistry Enantioselective hydrogenation

Crystal Structure of MCL-1 Complex

The three-dimensional structure of ABBV-467 bound to MBP-Mcl-1 has been determined by X-ray diffraction at 2.41 Å resolution (PDB ID: 8EL1) [1]. This experimentally determined binding mode provides atomic-level detail of the macrocycle's interaction with the MCL-1 BH3-binding groove [1].

Crystal Structure of MCL-1 Complex
Supporting evidence
X-ray diffraction, 2.41 Å resolution, PDB: 8EL1, R-free 0.291
Supports structure-guided experimental design
MBP-Mcl-1 fusion protein complex
Crystallography Structure-based drug design Protein-ligand interactions

Clinical Safety & Pharmacodynamics

In a first-in-human Phase I study (NCT04178902) in patients with relapsed/refractory multiple myeloma, ABBV-467 monotherapy resulted in disease control in 1 of 8 patients, but was associated with plasma cardiac troponin increases in 4 of 8 patients without corresponding cardiac findings [1]. The compound's selectivity profile suggests that treatment-induced troponin release is a consequence of MCL-1 inhibition and may represent a class effect of MCL-1 inhibitors [1].

Clinical Safety & Pharmacodynamics
Class-level inference
Cardiac troponin increases in 4/8 patients (Phase I); disease control 1/8
Supports MCL-1 cardiac liability translational research
Multicenter dose-escalation study; reported class effect
Phase I clinical trial Multiple myeloma Cardiac troponin Pharmacodynamics

ABBV-467 Preclinical Applications


MCL-1 Dependency Mechanistic Studies

ABBV-467 is optimally suited for cellular and in vivo studies in multiple myeloma (AMO-1, H929) and AML (MV4-11) models where maximal MCL-1-dependent apoptosis induction is required. The compound's EC50 values of 0.16-3.91 nM in these cell lines [1] provide a 2.8- to 566-fold potency advantage over comparator clinical-stage MCL-1 inhibitors, enabling robust dose-response characterization with lower compound consumption. For experiments where MCL-1-specific effects must be resolved from BCL-2/BCL-XL-mediated biology, the >25,000-fold selectivity window [1] minimizes off-target confounding.

Structure-Based Drug Design

The availability of the high-resolution MCL-1:ABBV-467 co-crystal structure (PDB: 8EL1, 2.41 Å) [2] enables structure-guided experimental workflows including molecular docking validation, pharmacophore modeling, and rational design of MCL-1-targeted chemical probes. The macrocyclic binding conformation provides a reference geometry distinct from the indole-carboxylic acid and quinoline-based MCL-1 inhibitor series, facilitating comparative structural analyses of ligand-binding modes.

Preclinical In Vivo Efficacy Validation

ABBV-467 has demonstrated tumor growth inhibition in xenograft models of human multiple myeloma and AML as both monotherapy and in combination with venetoclax [1]. This established in vivo efficacy profile supports procurement for studies investigating MCL-1-targeted therapeutic strategies in hematologic malignancies, particularly where combination with BCL-2 inhibition is of interest.

MCL-1 Inhibitor Cardiac Liability

The Phase I clinical observation of cardiac troponin elevations in 4/8 patients treated with ABBV-467 monotherapy [1] positions the compound as a valuable tool for translational studies examining the on-target cardiac liability of MCL-1 inhibition. Researchers investigating the mechanistic basis of MCL-1 inhibitor-associated troponin release or seeking a well-characterized compound with documented clinical safety signals may find ABBV-467 particularly informative.

Application
Selection Property
Validation Focus
MCL-1 Pathway Dependency Studies
MCL-1 affinity and selectivity profile
Cell-line EC50 and BCL-2 family selectivity confirmation
Structure-Based Probe Design
Available co-crystal structure (PDB: 8EL1)
Binding mode and pharmacophore modeling validation
Preclinical In Vivo Model Studies
Reported xenograft tumor growth inhibition
Dose-response and combination with BCL-2 inhibitor
MCL-1 Cardiac Liability Research
Documented clinical troponin signal
On-target cardiac safety endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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